2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)

Catalog No.
S730169
CAS No.
120511-84-4
M.F
C15H17BrN2
M. Wt
305.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpr...

CAS Number

120511-84-4

Product Name

2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)

IUPAC Name

2-[3-(bromomethyl)-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile

Molecular Formula

C15H17BrN2

Molecular Weight

305.21 g/mol

InChI

InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3

InChI Key

IHXHGCDOJLOZML-UHFFFAOYSA-N

SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N

Synonyms

3,5-Bis(2-cyanoprop-2-yl)benzyl bromide

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N

2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) is a chemical compound with the molecular formula C₁₅H₁₇BrN₂ and a CAS number of 120511-84-4. The compound features a phenyl ring with a bromomethyl group at the 5-position, and two 2-methylpropanenitrile groups attached at the 2 and 2' positions. This structure contributes to its unique properties and applications in scientific research and pharmaceutical development .

Typical of nitriles and brominated compounds. Key reactions may include:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to form corresponding carboxylic acids.
  • Reduction: The nitrile groups may be reduced to primary amines through catalytic hydrogenation or other reducing agents.

2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) serves as an impurity reference in the production of Anastrozole, an aromatase inhibitor used in breast cancer treatment. It plays a role in inhibiting the aromatase enzyme, which is crucial for estrogen biosynthesis. By blocking this enzyme, the compound contributes to reducing estrogen levels in the body, thereby impacting cancer progression .

The synthesis of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) typically involves several steps:

  • Formation of the Bromomethyl Group: Starting from a suitable phenolic precursor, bromomethylation can be achieved using formaldehyde and hydrobromic acid.
  • Nitrile Formation: The introduction of the two 2-methylpropanenitrile groups can be accomplished through nucleophilic substitution reactions on activated aromatic systems.
  • Purification: The final product is usually purified through crystallization or chromatography techniques to ensure high purity for research applications.

This compound has several notable applications:

  • Pharmaceutical Research: Primarily used as an impurity reference in Anastrozole production.
  • Chemical Synthesis: Acts as an intermediate in synthesizing other complex organic molecules.
  • Biochemical Studies: Useful in studying estrogen biosynthesis pathways and related biochemical mechanisms.

Research into the interactions of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) focuses on its role as an impurity in Anastrozole formulations. Studies indicate that it may influence the pharmacokinetics and pharmacodynamics of Anastrozole when present in trace amounts. Understanding these interactions is crucial for ensuring drug efficacy and safety .

Several compounds exhibit structural or functional similarities to 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile). Here are some notable examples:

Compound NameStructureKey Features
5-Bromo-1,3-benzenedimethanolC₉H₉BrO₂Lacks nitrile groups; used in organic synthesis.
3,5-Bis(2-cyanoprop-2-yl)benzyl bromideC₁₅H₁₇BrN₂Similar brominated structure; used as a reagent.
AnastrozoleC₁₄H₁₈N₄Aromatase inhibitor; structurally related but lacks bromine substitution.

These compounds highlight the uniqueness of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) due to its specific functional groups and biological activity related to estrogen synthesis inhibition.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.7

Appearance

Solid powder

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 7 of 8 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-Bis(2-cyanoprop-2-yl)benzyl bromide

Dates

Last modified: 08-15-2023

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